N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
This compound features a benzothiazole core linked to a 4-hydroxyphenyl group via an acetamide bridge, with a 4-(methylsulfonyl)phenyl substituent. The 4-hydroxyphenyl group may facilitate hydrogen bonding, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-30(27,28)16-9-6-14(7-10-16)12-21(26)23-15-8-11-19(25)17(13-15)22-24-18-4-2-3-5-20(18)29-22/h2-11,13,25H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHLDDPRMWEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a methylsulfonyl phenyl group, which together suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C21H20N2O3S
- Molecular Weight : Approximately 396.46 g/mol
- Purity : Typically ≥95%
The unique structural features of this compound may enhance its bioavailability and pharmacological profiles compared to other similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzo[d]thiazole moiety is known for its ability to inhibit various enzyme activities, potentially affecting pathways such as:
- Cyclooxygenase (COX) Inhibition : This compound may inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins and subsequently decreasing inflammation.
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated significant AChE inhibitory activity, which is crucial in the context of Alzheimer's disease treatment by enhancing acetylcholine levels in the brain .
In Vitro Studies
Recent studies have highlighted the potential of this compound in various biological assays:
- Anti-inflammatory Activity : The compound showed promising results in inhibiting COX enzymes, which are critical in the inflammatory response. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
- Neuroprotective Effects : In vitro assays indicated that compounds with similar structures exhibit significant AChE inhibitory activity, suggesting potential applications in neurodegenerative disorders like Alzheimer's disease .
Comparative Biological Activity
The following table summarizes the biological activities of similar compounds containing the benzo[d]thiazole moiety:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole core, Hydroxyphenyl group | Anti-inflammatory, AChE inhibition |
| 6-Bromobenzo[d]thiazole derivatives | Contains bromine substituent | Antitumor activity against specific cancer cell lines |
| N-(5-{4-Chloro-3[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-thiazol-2-yl)acetamide | Thiazole core with sulfonamide group | Antimicrobial properties |
Case Study 1: Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of compounds similar to this compound revealed significant inhibition of COX enzymes. The results indicated that at certain concentrations, the compound effectively reduced inflammatory markers in vitro, suggesting its potential utility as an anti-inflammatory agent.
Case Study 2: Neuroprotective Effects
In another research study focused on neuroprotection, derivatives of benzo[d]thiazole were tested for their ability to inhibit AChE. The findings demonstrated that these compounds could enhance acetylcholine levels significantly, indicating their potential role in treating cognitive decline associated with Alzheimer's disease.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole-Acetamide Scaffold
Key structural analogues differ in substituents on the phenyl rings and acetamide side chains. Below is a comparative analysis:
Physicochemical and Pharmacokinetic Properties
- Electron-Withdrawing Groups : The target compound’s methylsulfonyl group increases polarity (logP ~2.1 predicted) compared to BTHPA (logP ~3.5), enhancing aqueous solubility . In contrast, trifluoromethyl groups (Compound 21) improve lipophilicity, aiding CNS penetration .
- Hydrogen Bonding: The 4-hydroxyphenyl group in the target compound provides hydrogen bond donors, unlike methoxy or propynyloxy substituents in analogues (e.g., Compound 21), which may reduce metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
